molecular formula C14H15N5O B2938785 N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide CAS No. 1436355-63-3

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide

Cat. No. B2938785
CAS RN: 1436355-63-3
M. Wt: 269.308
InChI Key: GCWRFVIKCAOSIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

1. Pharmacological Research

Pyrazole derivatives have been extensively studied for their pharmacological properties. For instance, some compounds have been evaluated for their antitumor and anti-inflammatory activities, highlighting their potential in developing therapeutic agents against cancer and inflammation (Rahmouni et al., 2016; Sribalan et al., 2016)12. Additionally, research on pyrazolopyrimidines, including their synthesis and biological evaluation, suggests a potential application in designing anticancer and anti-5-lipoxygenase agents, indicating their relevance in addressing conditions associated with oxidative stress and cancer (Rahmouni et al., 2016)3.

2. Ligand Development for Materials Science

Research has also focused on synthesizing polyfunctional N-heterocycles, like pyrazolo[1,5-a]pyrimidine derivatives, for their photophysical properties , making them of interest in materials science for applications such as biological sensing and thermal and photochemical spin-state transitions in iron complexes (Moustafa et al., 2022; Halcrow, 2005)45. These studies underscore the versatility of pyrazole and pyrazolopyrimidine derivatives in developing new materials with potential technological applications.

3. Synthetic Organic Chemistry

In synthetic organic chemistry, these compounds serve as intermediates and probes for understanding reaction mechanisms and developing novel synthetic pathways . For example, studies on the cyclization of pyrazole and pyrazolopyrimidine derivatives have led to new methods for synthesizing heterocyclic compounds, which are crucial in drug development and other applications (Strizhenko et al., 2020; Chigorina et al., 2019)67.

References

The exploration of N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide and its derivatives across these diverse fields demonstrates the compound's potential versatility and significance in scientific research, particularly in developing new pharmacological agents, materials with unique properties, and novel synthetic methodologies.

Mechanism of Action

The mechanism of action of such compounds often depends on their specific chemical structure and the context in which they are used. For instance, N-cyanomethyl-2-chloroisonicotinamide (NCI) has been found to induce a broad range of disease resistance in tobacco and rice .

Future Directions

The use of synthetic chemical inducers of plant immunity, such as N-cyanomethyl-2-chloroisonicotinamide (NCI), has been highlighted in recent research . These compounds stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly. This area of research holds promise for the development of environmentally friendly techniques in crop protection.

properties

IUPAC Name

N-(cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-11(2)18(10-7-15)14(20)12-5-3-6-13(17-12)19-9-4-8-16-19/h3-6,8-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWRFVIKCAOSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=NC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide

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